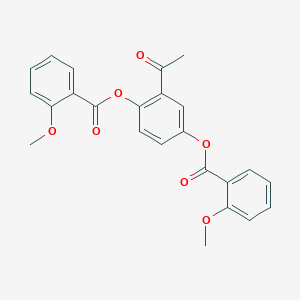
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is a chemical compound with the molecular formula C24H20O7 and a molecular weight of 420.419 g/mol It is known for its unique structure, which includes an acetyl group attached to a benzene ring, flanked by two methoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) typically involves the esterification of 2-acetylbenzene-1,4-diol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the methoxybenzoate groups can engage in hydrogen bonding and π-π interactions with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzene-1,4-diyl bis(4-methoxybenzoate): Similar structure but with methoxy groups at different positions.
2-Acetylbenzene-1,4-diyl bis(2-hydroxybenzoate): Hydroxy groups instead of methoxy groups.
2-Acetylbenzene-1,4-diyl bis(2-chlorobenzoate): Chlorine atoms instead of methoxy groups.
Uniqueness
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .
Properties
CAS No. |
6320-38-3 |
|---|---|
Molecular Formula |
C24H20O7 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[3-acetyl-4-(2-methoxybenzoyl)oxyphenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C24H20O7/c1-15(25)19-14-16(30-23(26)17-8-4-6-10-20(17)28-2)12-13-22(19)31-24(27)18-9-5-7-11-21(18)29-3/h4-14H,1-3H3 |
InChI Key |
FFLMSCHFWUSTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















